molecular formula C6H9ClF2N2S B13520013 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanaminehydrochloride

Cat. No.: B13520013
M. Wt: 214.66 g/mol
InChI Key: PUYBGTNWRWOLHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves the reaction of 4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid with appropriate reagents to introduce the methanamine group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,1-Difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with specific properties and applications.

Properties

Molecular Formula

C6H9ClF2N2S

Molecular Weight

214.66 g/mol

IUPAC Name

[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H8F2N2S.ClH/c1-6(7,8)4-3-11-5(2-9)10-4;/h3H,2,9H2,1H3;1H

InChI Key

PUYBGTNWRWOLHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)CN)(F)F.Cl

Origin of Product

United States

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